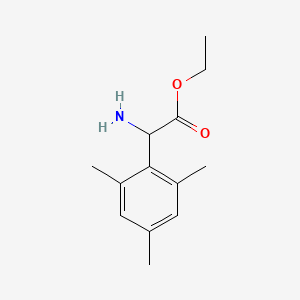

Ethyl 2-amino-2-(2,4,6-trimethylphenyl)acetate

Description

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

ethyl 2-amino-2-(2,4,6-trimethylphenyl)acetate |

InChI |

InChI=1S/C13H19NO2/c1-5-16-13(15)12(14)11-9(3)6-8(2)7-10(11)4/h6-7,12H,5,14H2,1-4H3 |

InChI Key |

YNGLWZKCCVNKOT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=C(C=C(C=C1C)C)C)N |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of 2-Amino-2-(2,4,6-trimethylphenyl)acetic Acid

One classical approach involves esterification of the corresponding 2-amino-2-(2,4,6-trimethylphenyl)acetic acid with ethanol under acidic or catalytic conditions. However, the amino group often requires protection (e.g., Boc or Fmoc groups) to prevent side reactions such as polymerization or lactam formation.

-

- Acid catalyst: Concentrated sulfuric acid or methanesulfonic acid chloride.

- Solvent: Ethanol or dichloromethane.

- Temperature: 0 °C to room temperature.

- Reaction time: Several hours to overnight.

-

- Acidification with hydrochloric acid.

- Extraction with methylene chloride or dichloromethane.

- Drying over sodium sulfate.

- Purification by vacuum distillation or chromatography.

This method yields the ethyl ester as a colorless oil with yields reported up to 88–96% under optimized conditions.

Amination via Nucleophilic Substitution on Ethyl 2-(2,4,6-trimethylphenyl)acetate

An alternative involves first synthesizing ethyl 2-(2,4,6-trimethylphenyl)acetate followed by nucleophilic substitution or reductive amination to introduce the amino group at the alpha position.

-

- Reductive amination using ammonia or ammonium salts with reducing agents like sodium cyanoborohydride.

- Alternatively, nucleophilic substitution using protected amino precursors under mild base conditions (e.g., triethylamine).

-

- Temperature: 0–50 °C.

- Solvent: Dichloromethane or acetonitrile.

- Reaction time: 12–48 hours.

This route allows for selective introduction of the amino group while maintaining ester integrity.

Condensation and Coupling Methods Using Amino-Protecting Groups

To improve purity and yield, the amino group is often protected prior to esterification or coupling reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).

-

- Protect 2-amino-2-(2,4,6-trimethylphenyl)acetic acid amino group.

- Perform esterification under acidic conditions.

- Deprotect amino group post-esterification using acid or base treatment.

-

- Minimizes side reactions.

- Facilitates purification.

- Enhances product stability.

This approach is widely used in peptide synthesis and amino acid derivative preparations.

Recent Advances: Metal-Free and One-Pot Syntheses

Recent literature reports metal-free, room-temperature methods involving nucleophilic substitution on acrylate derivatives followed by alkylation to yield ethyl 2-amino derivatives with high selectivity and yields ranging from 54% to 90%. These methods leverage:

- Use of triethylamine or DBU as bases.

- Controlled molar ratios (substrate:carbon disulfide = 1:4).

- Reaction times up to 48 hours.

- Avoidance of heavy metals or harsh conditions, enhancing environmental and operational safety.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Esterification with Acid Catalysis | 2-amino acid + ethanol + methanesulfonic acid chloride, 0 °C, overnight | 88–96 | Simple, high yield | Requires amino protection |

| Nucleophilic Substitution on Ethyl Ester | Ethyl 2-(2,4,6-trimethylphenyl)acetate + NH3 + NaCNBH3, RT–50 °C | 70–85 | Selective amination | Longer reaction time |

| Amino Protection + Esterification + Deprotection | Boc-protected amino acid + ethanol + acid catalyst, then deprotection | 80–90 | High purity, stable intermediates | Multi-step, time-consuming |

| Metal-Free One-Pot Synthesis | Acrylate derivatives + CS2 + base (TEA/DBU), RT, 48 h | 54–90 | Environmentally friendly, mild | Requires precise molar control |

Analytical Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR): ¹H NMR in CDCl₃ shows characteristic signals for ethyl ester (triplet at δ ~0.9 ppm for CH₃, quartet at δ ~4.1 ppm for CH₂), aromatic protons (δ 6.5–7.2 ppm), and amino protons (variable δ depending on solvent and temperature).

Gas Chromatography (GC): Used to determine purity (>98%) and monitor reaction progress, especially for volatile intermediates.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Confirms molecular weight (approx. 194.23 g/mol for ethyl 2-amino-2-(2,4,6-trimethylphenyl)acetate) and detects impurities or isomeric forms.

X-ray Crystallography: Provides detailed structural information, confirming stereochemistry and molecular conformation when single crystals are obtained.

Research Findings and Perspectives

Electron-donating methyl groups at 2,4,6-positions increase the steric hindrance around the alpha carbon, affecting the nucleophilicity of the amino group and the electrophilicity of the ester carbonyl.

Protecting groups are critical for optimizing yields and purity, especially in multi-step syntheses.

Metal-free, one-pot methods are gaining traction due to their operational simplicity and environmental benefits.

Industrial scale-up remains challenging due to the need for controlled reaction conditions and purification steps to maintain product integrity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(2,4,6-trimethylphenyl)acetate can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-2-(2,4,6-trimethylphenyl)acetate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and as a probe for biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(2,4,6-trimethylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Key Observations:

Amino vs. Oxo Groups: Ethyl mesitylglyoxylate lacks the amino group, making it more electrophilic and reactive toward nucleophiles compared to the amino-substituted analog .

Pyridinyl (in CAS 55243-15-7) introduces nitrogen-based coordination sites, useful in metal-catalyzed reactions . Bromo and methoxy groups (in CAS 1131594-34-7) enable further functionalization via cross-coupling reactions .

Physicochemical Properties

While direct data for the target compound are sparse, comparisons can be inferred:

- Melting Points: Ethyl 2-(4-aminophenoxy)acetate melts at 56–58°C , whereas ethyl mesitylglyoxylate (liquid at room temperature) highlights the impact of functional groups on phase behavior.

- Solubility : The mesityl group likely reduces water solubility compared to smaller aryl groups (e.g., phenyl or pyridinyl).

Biological Activity

Ethyl 2-amino-2-(2,4,6-trimethylphenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes an ethyl ester group and a substituted amino group. The presence of the bulky 2,4,6-trimethylphenyl moiety influences its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4,6-trimethylphenylacetyl chloride with ethylamine in the presence of a base. This method allows for the selective formation of the desired amino acid derivative.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound can interact with antiapoptotic proteins such as Bcl-2, Bcl-XL, and Bcl-w. These interactions are crucial for developing anticancer agents that target cells overexpressing these proteins .

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against Gram-positive bacteria. The mechanism often involves inhibition of protein synthesis or interference with bacterial cell wall integrity .

- Anti-inflammatory Effects : Some derivatives possess anti-inflammatory properties by modulating cytokine release and suppressing inflammatory pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies for this compound reveal that modifications to the amino and ester groups can significantly influence its bioactivity. For instance:

- The introduction of halogen substituents on the aromatic ring can enhance binding affinity to target proteins.

- Variations in the alkyl groups attached to the amino group can affect cytotoxicity levels against cancer cell lines .

Case Studies

- Anticancer Efficacy : A study investigated the effects of ethyl 2-amino derivatives on Jurkat cells (a model for T-cell leukemia). The results indicated that certain derivatives could sensitize resistant cell lines to standard chemotherapy agents like cisplatin .

- Antimicrobial Testing : In vitro tests demonstrated that ethyl 2-amino derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and other pathogens. The bioactivity was attributed to their ability to disrupt bacterial protein synthesis pathways .

- Anti-inflammatory Mechanism : Research has shown that some derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-1β in mouse models. This suggests potential applications in treating inflammatory diseases .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Ethyl 2-amino-2-(2,4,6-trimethylphenyl)acetate to maximize yield and purity?

- Methodology : The synthesis typically involves a multi-step process, starting with condensation reactions between ethyl acetoacetate derivatives and substituted amines or hydrazines. Key steps include:

- Step 1 : Alkylation or acylation of the amine precursor under inert atmosphere (e.g., N₂) to prevent oxidation .

- Step 2 : Use of catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to isolate the product .

- Critical Parameters : Temperature control (60–80°C), solvent selection (DMF or THF for solubility), and reaction time (12–24 hours) are crucial .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the ethyl ester (–COOCH₂CH₃), amino (–NH₂), and trimethylphenyl groups. For example, the methyl protons on the aromatic ring appear as a singlet near δ 2.3 ppm .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly the spatial arrangement of the bulky 2,4,6-trimethylphenyl group .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 264.17) .

Advanced Research Questions

Q. How do steric effects from the 2,4,6-trimethylphenyl group influence reactivity in nucleophilic substitutions?

- Mechanistic Insight : The bulky trimethylphenyl group creates significant steric hindrance, reducing accessibility to the amino group in reactions like acylation or alkylation. Comparative studies with less substituted analogs (e.g., phenyl or 4-methylphenyl) show slower reaction kinetics due to restricted transition-state geometries .

- Experimental Design :

- Kinetic Studies : Monitor reaction rates using UV-Vis spectroscopy under varying substituent conditions.

- DFT Calculations : Model steric interactions using software like Gaussian to predict reactivity trends .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Approach :

- Standardized Assays : Use uniform protocols (e.g., fixed IC₅₀ measurement conditions) to minimize variability in enzyme inhibition studies .

- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., halogenated or methoxy-substituted derivatives) to isolate the impact of specific functional groups .

- Case Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strains or culture media; replicate studies under controlled conditions .

Q. How does the electronic environment of the amino group affect peptide coupling reactions?

- Key Factors : The electron-donating nature of the amino group enhances nucleophilicity, facilitating coupling with carboxylic acids. However, steric hindrance from the trimethylphenyl group may require stronger activating agents (e.g., HATU or EDC) .

- Optimization : Adjust pH (6.5–7.5) and solvent polarity (DMF > DCM) to balance reactivity and solubility .

Methodological & Comparative Questions

Q. What analytical techniques are recommended for assessing purity when isomers are present?

- Chromatography :

- HPLC : Use a C18 column with acetonitrile/water (70:30) to separate enantiomers or diastereomers .

- Chiral GC-MS : Resolves stereoisomers using β-cyclodextrin-based columns .

Q. How does substituting the ethyl ester with a methyl ester alter physicochemical properties?

- Comparative Data :

| Property | Ethyl Ester | Methyl Ester |

|---|---|---|

| Solubility (H₂O) | 0.5 mg/mL | 1.2 mg/mL |

| Melting Point | 98–100°C | 105–107°C |

| LogP (Partition) | 2.8 | 2.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.